(E)-3-(1H-咪唑-1-基)-6-(4-(苯乙烯磺酰基)哌嗪-1-基)哒嗪
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-3-(1H-imidazol-1-yl)-6-(4-(styrylsulfonyl)piperazin-1-yl)pyridazine is a useful research compound. Its molecular formula is C19H20N6O2S and its molecular weight is 396.47. The purity is usually 95%.
BenchChem offers high-quality (E)-3-(1H-imidazol-1-yl)-6-(4-(styrylsulfonyl)piperazin-1-yl)pyridazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-3-(1H-imidazol-1-yl)-6-(4-(styrylsulfonyl)piperazin-1-yl)pyridazine including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗菌和抗疟疾活性
已合成并评价了包含咪唑[1,2-b]哒嗪部分的化合物,该部分在结构上与(E)-3-(1H-咪唑-1-基)-6-(4-(苯乙烯磺酰基)哌嗪-1-基)哒嗪相关,以了解其抗菌活性。研究表明,这些化合物对各种革兰氏阳性和革兰氏阴性细菌以及抗真菌和抗疟疾活性表现出体外抗菌活性 (Bhatt, Kant, & Singh, 2016).
降血糖活性
与所讨论的化学结构相关的烷基和卤代取代的8-(1-哌嗪基)咪唑[1,2-a]哒嗪的研究表明它们在降低血糖水平方面的潜力。这些化合物已显示出与肾上腺素能受体的结合亲和力,并在胰岛素抵抗性高血糖小鼠中表现出降血糖效力 (Meurer et al., 1992).
抗组胺活性及嗜酸性粒细胞抑制
与查询化合物密切相关的含环胺的咪唑[1, 2-b]哒嗪被发现具有抗组胺活性并抑制嗜酸性粒细胞趋化。这些特性表明在特应性皮炎和变应性鼻炎等疾病中具有潜在的治疗应用 (Gyoten et al., 2003).
抗菌特性
对哌嗪基恶唑烷酮的研究(包括指定化合物的结构元素)已证明具有显着的抗菌特性。这些化合物对革兰氏阳性生物(包括耐甲氧西林金黄色葡萄球菌)具有活性 (Tucker et al., 1998).
抗癌潜力
2-甲基-3-(2-哌嗪-1-基-乙基)-吡啶并[1,2-a]嘧啶-4-酮的衍生物(与所讨论的化合物具有核心结构相似性)已被评估对人癌细胞系的抗增殖活性。这些研究已发现具有显着活性的化合物,突出了潜在的抗癌应用 (Mallesha et al., 2012).
属性
IUPAC Name |
3-imidazol-1-yl-6-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O2S/c26-28(27,15-8-17-4-2-1-3-5-17)25-13-11-23(12-14-25)18-6-7-19(22-21-18)24-10-9-20-16-24/h1-10,15-16H,11-14H2/b15-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPPUQAXYBBMBKH-OVCLIPMQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)N3C=CN=C3)S(=O)(=O)C=CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C2=NN=C(C=C2)N3C=CN=C3)S(=O)(=O)/C=C/C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。